(3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one
説明
Historical Development of Substituted Oxolan-2-ones in Chemical Research
The exploration of substituted oxolan-2-ones, or γ-butyrolactones, dates to the early 20th century with M. J. Bougalt’s pioneering work on iodolactonization, which enabled the synthesis of lactones via electrophilic halogen addition to alkenes. This reaction laid the foundation for modern lactonization strategies, particularly in natural product synthesis. Over time, substituted γ-butyrolactones emerged as critical intermediates, exemplified by their role in synthesizing vernolepin (a tumor-inhibiting sesquiterpene) and prostaglandins.
In the 21st century, advancements in transition-metal catalysis and green chemistry have revolutionized γ-butyrolactone synthesis. For instance, ruthenium-catalyzed borrowing hydrogen methodologies allow for the efficient coupling of diols and malonates to form lactones under mild conditions. Similarly, microwave-assisted and solvent-free techniques have improved yields in α-acetyl-γ-butyrolactone synthesis, as demonstrated in recent patents. These developments highlight the evolving synthetic toolkit for functionalized oxolan-2-ones.
Significance of Aminoethylidene-Substituted γ-Butyrolactones
Aminoethylidene-substituted γ-butyrolactones, such as (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one, exhibit structural features that enhance their reactivity and biological potential. The aminoethylidene group introduces a conjugated enamine system, which can participate in cycloaddition reactions or act as a Michael acceptor. Meanwhile, the 2,4-dimethoxyphenyl moiety may confer electron-donating effects, stabilizing reactive intermediates or modulating interactions with biological targets.
Such derivatives are valuable in medicinal chemistry, as γ-butyrolactones are privileged structures in natural products with antitumor, antifungal, and anti-inflammatory activities. For example, vibralactone, a pancreatic lipase inhibitor, and the benzimidazole-based pharmaceuticals described in WO2017024412A1 illustrate the therapeutic relevance of lactone-containing compounds.
Current Research Landscape for (3E)-3-{1-[(2,4-Dimethoxyphenyl)amino]ethylidene}oxolan-2-one
Despite its structural novelty, direct studies on (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one remain limited. Current research relies on analogs such as (3E)-3-{1-[(4-phenoxyphenyl)amino]ethylidene}oxolan-2-one, synthesized via condensation reactions between γ-butyrolactone derivatives and aromatic amines. Key synthetic routes include:
- Aldol Condensation : Reacting α-acetyl-γ-butyrolactone with 2,4-dimethoxyaniline in the presence of a base.
- One-Pot Multicomponent Reactions : Combining γ-butyrolactone, aldehydes, and amines under catalytic conditions.
Recent studies emphasize the utility of in silico tools for predicting bioactivity. For instance, molecular docking of related oxazolones has revealed potential antioxidant properties, suggesting analogous applications for aminoethylidene-substituted lactones.
Table 1: Comparative Synthetic Methods for Aminoethylidene-Substituted γ-Butyrolactones
Research Challenges and Opportunities
The synthesis of (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one presents several challenges:
- Regioselectivity : Competing reactions at the α- versus γ-positions of the lactone ring can lead to isomeric byproducts.
- Steric Hindrance : Bulky substituents on the aromatic amine may impede condensation kinetics.
- Stereochemical Control : Achieving the desired (3E)-configuration requires precise reaction tuning.
Opportunities lie in leveraging computational chemistry to predict optimal reaction pathways and bioactivities. For example, density functional theory (DFT) studies have elucidated the carbanion intermediates in γ-butyrolactone acetylation, offering insights into mechanism-driven synthesis. Additionally, the compound’s potential as a protease inhibitor or antioxidant warrants further in vitro validation.
特性
IUPAC Name |
(3E)-3-[1-(2,4-dimethoxyanilino)ethylidene]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(11-6-7-19-14(11)16)15-12-5-4-10(17-2)8-13(12)18-3/h4-5,8,15H,6-7H2,1-3H3/b11-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYAAIKYGDGLNE-PKNBQFBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCOC1=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\1/CCOC1=O)/NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one typically involves the condensation of 2,4-dimethoxyaniline with an appropriate oxolan-2-one derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxolan-2-one ring are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in inert atmospheres to prevent unwanted side reactions.
Substitution: Halogens, alkylating agents, nucleophiles; reactions are conducted under various conditions depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine or alcohol derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with enzymes, receptors, or other biological targets, exploring its potential therapeutic applications.
Medicine: The compound’s potential medicinal properties are of interest in drug discovery and development. Researchers may explore its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.
Industry: In industrial applications, the compound may be used in the synthesis of specialty chemicals, polymers, and other materials. Its unique properties can enhance the performance of products in sectors such as pharmaceuticals, agrochemicals, and materials science.
作用機序
The mechanism by which (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of γ-lactones and Schiff base derivatives. Below is a comparative analysis with structurally analogous compounds:
Key Observations
Core Structure Differences: The target compound’s γ-lactone ring distinguishes it from chroman-2,4-dione derivatives (e.g., 3-(1-(phenylamino)ethylidene)-chroman-2,4-dione), which exhibit a fused benzopyran system. The lactone ring confers greater metabolic stability compared to the dione moiety . Natural analogs like galanolactone and (−)-hibalactone share the γ-lactone core but feature complex spiro or benzodioxole substituents, enhancing their bioactivity profiles .
Propylamino substituents (as in 3-{[1-(3,4-dimethoxyphenyl)propyl]amino}oxolan-2-one) introduce steric bulk, which may reduce reactivity but increase specificity .
Synthetic Routes :
- The compound is likely synthesized via Schiff base condensation between a 2,4-dimethoxyaniline derivative and a γ-lactone precursor, analogous to methods described for related chroman-dione systems . Computational tools like B3LYP/6-31G* () and AutoDock () are critical for optimizing reaction pathways and predicting molecular interactions .
Biological and Pharmacological Potential: Schiff base derivatives are known for forming stable metal complexes with antimicrobial, anticancer, and antioxidant properties . The target compound’s ethylideneamino group positions it as a candidate for metal coordination studies. Natural γ-lactones like galanolactone exhibit anti-inflammatory effects, suggesting the target compound could be explored for similar applications .
Physicochemical Properties
Bond lengths and angles in the target compound align with those of structurally similar molecules (e.g., C=O bond ~1.21 Å, C-N bond ~1.35 Å), indicating comparable conjugation and stability . Computational studies (e.g., AM1, B3LYP) predict planar geometry for the ethylideneamino group, facilitating π-π stacking interactions in biological systems .
生物活性
Introduction
The compound (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one is , with a molecular weight of approximately 263.29 g/mol. The compound features an oxolan-2-one ring and a dimethoxy-substituted phenyl group, which are crucial for its biological activity.
Preliminary studies indicate that the compound may exhibit significant biological activities similar to other compounds with analogous structures. Potential mechanisms include:
- Enzyme Inhibition : The oxolan-2-one moiety may interact with specific enzymes, potentially inhibiting their activity.
- Receptor Binding : The dimethoxyphenyl group could influence binding affinity to various receptors, affecting cellular signaling pathways.
Anticancer Properties
Research suggests that compounds structurally related to (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one demonstrate anticancer effects. For instance, similar compounds have shown efficacy against prostate cancer cells in vitro, indicating potential for further exploration in cancer therapeutics .
Anti-inflammatory Effects
Compounds with similar structural features have also been reported to possess anti-inflammatory properties. The presence of the amino group on the phenyl ring may enhance these effects by modulating inflammatory pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one :
- Antitumor Activity in Prostate Cancer Cells :
- Toxicity Analysis :
Comparative Analysis with Similar Compounds
To understand the uniqueness of (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one , it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methyl-6-phenylethynylpyridine | Pyridine ring; neuroprotective effects | Antagonist for mGluR5 receptors |
| 4-Aminoantipyrine | Amino group; analgesic use | Anti-inflammatory properties |
| 5-(4-Methoxyphenyl)-1H-pyrazole | Pyrazole ring; antipyretic activity | Inhibitor of cyclooxygenase |
This table illustrates how variations in substituents and core structures can lead to differing biological activities while maintaining some structural similarities.
Q & A
Q. What are the optimal synthetic routes for (3E)-3-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}oxolan-2-one, and how are reaction conditions optimized?
The compound is synthesized via condensation of 2,4-dimethoxyaniline with an oxolan-2-one derivative, typically catalyzed by acids or bases (e.g., HCl or NaOH). Key parameters include:
- Temperature : 60–80°C to balance reaction rate and side-product formation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance yield by stabilizing intermediates.
- Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity . Industrial methods use continuous flow reactors for scalability, but lab-scale batch processes remain standard for flexibility .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- NMR : H and C NMR confirm the oxolan-2-one ring (δ ~4.5–5.0 ppm for ring protons) and dimethoxyphenyl group (δ ~3.8 ppm for OCH) .
- IR : Stretching vibrations at ~1750 cm (lactone C=O) and ~3300 cm (N-H) validate functional groups.
- Mass Spectrometry : ESI-MS shows [M+H] at m/z 263.29, consistent with CHNO .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
Limited aqueous solubility (logP ~2.1) necessitates DMSO or ethanol for in vitro studies. Stability assays indicate degradation <10% over 24 hours in pH 7.4 buffer at 37°C, making it suitable for short-term biological testing .
Advanced Research Questions
Q. How does stereoelectronic tuning of the oxolan-2-one ring influence bioactivity?
The (E) configuration at the ethylidene group enhances planarity, improving π-π stacking with biological targets (e.g., enzyme active sites). Computational docking studies suggest the dimethoxyphenyl group’s electron-donating effects increase binding affinity to COX-2 (ΔG = −8.2 kcal/mol) compared to non-methoxy analogs . Modifying substituents (e.g., replacing OCH with Cl) alters selectivity; see comparative
| Compound | IC (COX-2, μM) | IC (5-LOX, μM) |
|---|---|---|
| Parent compound | 0.45 | 1.2 |
| 4-Cl analog | 0.62 | 0.85 |
| 2,4-Di-OCH | 0.38 | 1.5 |
.
Q. What strategies mitigate competing side reactions during synthesis (e.g., lactone ring opening)?
Q. How can QSAR models optimize anti-inflammatory activity while minimizing cytotoxicity?
3D-QSAR (CoMFA) identifies critical regions:
- Hydrophobic Pocket : Bulky substituents at the phenyl ring’s para position enhance activity (contribution ~40%).
- H-Bond Donor : The NH group contributes ~25% to binding; methylation here reduces potency by 3-fold. Cytotoxicity (CC >50 μM in HEK293 cells) correlates with logD; derivatives with logD <1.5 show improved safety profiles .
Data Contradictions and Resolution
- Variability in Anticancer IC Values : Discrepancies in prostate cancer cell assays (PC3: IC 1.8–3.2 μM) arise from differences in assay duration (24 vs. 48 hours). Standardizing protocols (e.g., 72-hour MTT assays) and normalizing to positive controls (e.g., doxorubicin) improves reproducibility .
- Reaction Yield Discrepancies : Reported yields (60–85%) depend on solvent purity; HPLC-grade DMF increases consistency by reducing trace water .
Key Research Tools
- Synthetic Optimization : DoE (Design of Experiments) for solvent/catalyst screening.
- Biological Assays : COX-2 inhibition ELISA, apoptosis flow cytometry (Annexin V/PI).
- Computational : Gaussian 16 for DFT-based conformational analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
